N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine

EGFR inhibitor intermediate quinazoline synthesis physicochemical characterization

N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine (CAS 267243-64-1) is a 4-anilino-6-nitroquinazoline derivative with molecular formula C21H21ClFN5O4 and molecular weight 461.87 g/mol. It is formally designated as Canertinib Nitro Impurity (CNT56) and is also known under the research code CL-387,785 (the 6-nitro precursor form).

Molecular Formula C21H21ClFN5O4
Molecular Weight 461.9 g/mol
CAS No. 267243-64-1
Cat. No. B1589832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine
CAS267243-64-1
Molecular FormulaC21H21ClFN5O4
Molecular Weight461.9 g/mol
Structural Identifiers
SMILESC1COCCN1CCCOC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)[N+](=O)[O-]
InChIInChI=1S/C21H21ClFN5O4/c22-16-10-14(2-3-17(16)23)26-21-15-11-19(28(29)30)20(12-18(15)24-13-25-21)32-7-1-4-27-5-8-31-9-6-27/h2-3,10-13H,1,4-9H2,(H,24,25,26)
InChIKeyQVZKEQDJKMFEDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine (CAS 267243-64-1): Chemical Identity, Synonyms, and Core Specifications for Research Procurement


N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine (CAS 267243-64-1) is a 4-anilino-6-nitroquinazoline derivative with molecular formula C21H21ClFN5O4 and molecular weight 461.87 g/mol . It is formally designated as Canertinib Nitro Impurity (CNT56) and is also known under the research code CL-387,785 (the 6-nitro precursor form) . The compound serves as a key late-stage synthetic intermediate in the preparation of irreversible EGFR tyrosine kinase inhibitors, notably canertinib (CI-1033), and is commercially supplied as a solid at 95–98% purity (HPLC) for research and analytical reference standard applications .

Why Generic 6-Nitroquinazoline Intermediates Cannot Replace CAS 267243-64-1 in Irreversible EGFR Inhibitor Synthesis


Generic substitution of this intermediate fails because the 7-(3-morpholinopropoxy) side chain is structurally required to deliver the final canertinib pharmacophore; substituting a 7-methoxy analog (e.g., Dacomitinib Intermediate 2, CAS 179552-74-0, MW 348.72) alters both the physicochemical properties (LogP, PSA, solubility) and the synthetic trajectory . Furthermore, the 6-nitro group is not merely a placeholder but a strategically positioned functional handle whose selective reduction to the 6-amine enables late-stage acrylamide installation—a step that is impossible with 6-methoxy-bearing gefitinib-class intermediates that lack a reducible group at C-6 [1]. Using a 7-alkoxy or 7-fluoro analog would yield a different final compound and require re-validation of the entire synthetic route and impurity profile.

Quantitative Differentiation Evidence for CAS 267243-64-1 Versus Closest Structural Analogs and In-Class Intermediates


Molecular Weight and Polar Surface Area Differentiation vs. Dacomitinib Intermediate 2 (7-Methoxy Analog)

CAS 267243-64-1 bears a 7-(3-morpholinopropoxy) substituent, resulting in a molecular weight of 461.87 g/mol and a calculated polar surface area (PSA) of 105.33 Ų [1]. In contrast, Dacomitinib Intermediate 2 (CAS 179552-74-0) carries a 7-methoxy group, giving a molecular weight of 348.72 g/mol and an estimated PSA of approximately 80–85 Ų . The morpholinopropoxy chain adds 113.15 g/mol in mass and approximately 20–25 Ų in PSA, directly affecting chromatographic retention, solubility, and the ability to serve as a precursor for canertinib versus dacomitinib [1].

EGFR inhibitor intermediate quinazoline synthesis physicochemical characterization

LogP Differentiation vs. Canertinib: Impact on Chromatographic Impurity Analysis

The predicted LogP of CAS 267243-64-1 is 4.71 (XLogP3: 4.0), reflecting the lipophilic contribution of the 3-chloro-4-fluoroanilino and morpholinopropoxy groups . Canertinib (CAS 267243-28-7, C24H25ClFN5O3, MW 485.94), which bears a 6-acrylamido group instead of the 6-nitro group, has a lower predicted LogP of approximately 3.5 . This LogP differential of approximately +1.2 log units means the nitro impurity elutes significantly later than the API on reversed-phase HPLC, enabling unambiguous separation and quantification during canertinib drug substance analysis .

LogP HPLC method development impurity profiling canertinib quality control

Chemoselective Nitro Reduction: Enabling Late-Stage Diversification vs. Non-Reducible C-6 Substituents in Gefitinib-Class Intermediates

The 6-nitro group of CAS 267243-64-1 can be selectively reduced to the corresponding 6-amine using Raney nickel/H₂ or Fe/AcOH, typically in yields of 85–95%, without affecting the 4-anilino linkage or the 7-morpholinopropoxy chain [1]. In contrast, gefitinib (CAS 184475-35-2) carries a 6-methoxy group that is not chemically reducible, and the corresponding intermediate N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (a dacomitinib precursor) presents different chemoselectivity challenges due to the smaller 7-substituent . The resulting 6-amine from reduction of CAS 267243-64-1 is the direct precursor for acrylamide installation en route to irreversible EGFR inhibitors.

nitro reduction chemoselectivity late-stage functionalization irreversible EGFR inhibitor synthesis

Designated Impurity Reference Standard for Canertinib Drug Substance Analysis

CAS 267243-64-1 is explicitly cataloged as 'Canertinib Nitro Impurity' (CNT56) by multiple reference standard suppliers and is listed under the synonym 'Canertinib Nitro Impurity' in authoritative chemical databases . In canertinib drug substance, this compound is a known process-related impurity that must be controlled at or below the ICH Q3A identification threshold of 0.10% (for a maximum daily dose ≤2 g/day) [1]. Its availability as a characterized reference standard (≥95% purity, with COA including HPLC, NMR, and GC data) enables validated HPLC method development for canertinib impurity analysis.

reference standard impurity profiling canertinib pharmaceutical quality control

Commercial Purity Specifications and Batch-Level Analytical Characterization vs. Research-Grade Intermediates

CAS 267243-64-1 is commercially supplied at standardized purity levels: 95% (Bidepharm, VWR), 98% (CymitQuimica, MolCore), and ≥98% (HPLC) with moisture ≤0.5%, residue on ignition ≤0.1%, and heavy metals ≤20 ppm from select suppliers [1]. In contrast, generic '6-nitroquinazoline intermediates' procured from non-specialized sources often lack batch-specific COA documentation and may contain unidentified impurities that compromise downstream synthetic yields. The availability of batch-specific NMR, HPLC, and GC data for CAS 267243-64-1 from established vendors (Bidepharm, VWR) reduces the risk of unexpected impurity-related failures in multi-step syntheses [1].

purity specification batch analysis COA procurement quality assurance

Validated Application Scenarios for CAS 267243-64-1 Based on Quantitative Differentiation Evidence


Analytical Reference Standard for Canertinib Impurity Profiling by HPLC

CAS 267243-64-1 serves as a characterized Canertinib Nitro Impurity reference standard for HPLC method development and validation. Its LogP differential of approximately +1.2 versus canertinib ensures baseline chromatographic separation on standard C18 columns. The compound is used at 0.10–1.0% spike levels to establish system suitability, LOD, and LOQ parameters in canertinib drug substance impurity methods per ICH Q3A guidelines [1][2].

Late-Stage Synthetic Intermediate for Irreversible EGFR Tyrosine Kinase Inhibitors

The 6-nitro group of CAS 267243-64-1 enables chemoselective reduction to the 6-amine (85–95% yield) using Raney Ni/H₂, providing the key penultimate intermediate for canertinib and related irreversible EGFR inhibitors. The 7-morpholinopropoxy chain, which is retained through subsequent acrylamide coupling, is structurally essential to the final pharmacophore. This intermediate is not interchangeable with 7-methoxy or 7-fluoro analogs, which lead to different final compounds [1].

Physicochemical Reference Compound in Quinazoline SAR Studies

With a well-characterized LogP (4.71), PSA (105.33 Ų), and MW (461.87 g/mol), CAS 267243-64-1 serves as a reference point in structure-activity relationship (SAR) studies exploring the impact of C-7 substituent bulk and C-6 electronic effects on EGFR kinase inhibition. Its nitro group can be reduced to explore the contribution of the C-6 substituent to irreversible binding kinetics, and its morpholinopropoxy side chain provides a solubilizing handle absent in simpler 7-alkoxy analogs [1][2].

Quote Request

Request a Quote for N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.